Lophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lophenol has potent inhibitory activity against human cancer cell lines such as liver cancer, nasopharyngeal and colon cancer cells.

Wissenschaftliche Forschungsanwendungen

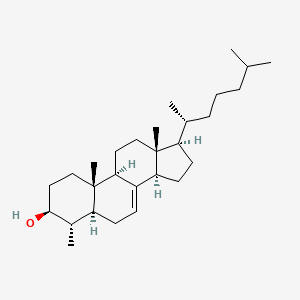

Lophenol is a chemical compound found in various organisms and has potential applications in medicine and scientific research. It is a 3beta-hydroxy steroid that derives from a hydride of 5alpha-cholest-7-ene .

This compound and Cancer Research

- Cholesterol Synthesis and Cancer Progression Research indicates that this compound, a precursor to cholesterol, may play a role in cancer development . Specifically, the enzyme FAXDC2 aids in the production of cholesterol from this compound. When FAXDC2 is suppressed, this compound levels increase, which can prevent cell differentiation and maintain cancer cells in a stem cell-like state. These undifferentiated cancer stem cells can proliferate rapidly, resist anti-cancer therapies, and promote faster tumor progression .

- Wnt Signaling Hyperactive Wnt signaling, which is present in some cancer models, impairs cell differentiation, keeping cancers in a stem cell-like state. This compound appears to modulate the activity of the differentiation pathway, helping to maintain cancer cells in this state .

- Therapeutic Potential Targeting FAXDC2 to modulate cholesterol synthesis pathways presents a possible avenue for developing drugs that could inhibit cancer growth. Understanding how the suppression of FAXDC2 and changes in cholesterol metabolism can be leveraged could lead to new cancer therapies and preventative strategies .

This compound and Dermatology

- Wrinkle Reduction Research suggests that Aloe sterols, including this compound, can stimulate human dermal fibroblasts . A study using Aloe vera gel powder (AVGP) containing Aloe sterols showed a significant reduction in facial wrinkles in women aged 40 and over. Additionally, the production of collagen and hyaluronic acid increased in human dermal fibroblasts after cocultivation with Aloe sterols .

- Aloe Vera and Skin Hydration While a study observed an increase in arm skin hydration at 8 weeks in the AVGP group, there was no statistically significant difference in skin moisture between the AVGP and placebo groups. However, subgroup analysis showed that the change in mean wrinkle depth was significantly lower in the AVGP group compared to the control group .

This compound and Nematode Research

- Dauer Larva Formation Studies on nematodes have shown that when worms are grown on plates with this compound instead of cholesterol, the entire second-generation population becomes dauer larvae, even with sufficient food . Dauer larvae are a developmental stage that nematodes enter under unfavorable conditions .

- Reversal of Dauer Larva Formation The formation of dauer larvae caused by this compound can be prevented by adding cholesterol or its immediate precursor, lathosterol . This indicates that this compound interferes with the normal developmental processes controlled by sterols .

This compound in Plants

- Medicinal Properties of Aloe Aloe plants, which contain this compound, have been used for centuries for their therapeutic properties. They possess antibacterial, antimicrobial, antitumor, and anti-inflammatory properties . Various naphthalene derivatives, including aglycone isoeleutherol, isoeleutherol-5-O-glucoside, feroxidin, feroxidin A, feroxidin B, and plicataloside, have been isolated from Aloe plants .

*Aloe sterols (cycloartenol and this compound) can stimulate human dermal fibroblasts in vitro .

Eigenschaften

CAS-Nummer |

481-25-4 |

|---|---|

Molekularformel |

C28H48O |

Molekulargewicht |

400.7 g/mol |

IUPAC-Name |

(3S,4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h10,18-20,22-26,29H,7-9,11-17H2,1-6H3/t19-,20+,22-,23+,24+,25+,26+,27-,28+/m1/s1 |

InChI-Schlüssel |

LMYZQUNLYGJIHI-SPONXPENSA-N |

SMILES |

CC1C(CCC2(C1CC=C3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)O |

Isomerische SMILES |

C[C@@H]1[C@H](CC[C@]2([C@H]1CC=C3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |

Kanonische SMILES |

CC1C(CCC2(C1CC=C3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-alpha-methyl-5-alpha-cholest-7-en-3-beta-ol 4-methylcholest-7-en-3-ol 4-methylcholest-7-en-3-ol, (3beta,4alpha)-isomer methostenol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.